molecular formula C8H8ClN3 B12312243 1-[(1S)-1-azidoethyl]-2-chlorobenzene

1-[(1S)-1-azidoethyl]-2-chlorobenzene

Cat. No.: B12312243
M. Wt: 181.62 g/mol
InChI Key: FQSQOBFYKBWRMN-LURJTMIESA-N
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Description

1-[(1S)-1-azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-azidoethyl]-2-chlorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzene, which serves as the base structure.

    Introduction of Ethyl Group: An ethyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Azidation: The ethyl group is then converted to an azido group through a nucleophilic substitution reaction. This is achieved by reacting the ethylated chlorobenzene with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation and azidation reactions.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

    Safety Measures: Implementing stringent safety protocols to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-azidoethyl]-2-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-2-chlorobenzene involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and material science.

Molecular Targets and Pathways: The azido group targets alkyne-functionalized molecules, facilitating the formation of triazole linkages. This reaction is highly specific and efficient, making it valuable in chemical biology and materials science.

Comparison with Similar Compounds

    1-azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain reactions.

    1-[(1S)-1-azidoethyl]-4-chlorobenzene: Positional isomer with the chlorine atom at the para position, which can affect its reactivity and applications.

    1-[(1S)-1-azidoethyl]-2-fluorobenzene: Substitution of chlorine with fluorine, which can influence the compound’s electronic properties and reactivity.

Uniqueness: 1-[(1S)-1-azidoethyl]-2-chlorobenzene is unique due to the combination of the azido group and the ethyl chain attached to the chlorobenzene ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

1-[(1S)-1-azidoethyl]-2-chlorobenzene

InChI

InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1

InChI Key

FQSQOBFYKBWRMN-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)N=[N+]=[N-]

Canonical SMILES

CC(C1=CC=CC=C1Cl)N=[N+]=[N-]

Origin of Product

United States

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